Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)
Description
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) (CAS 591742-74-4) is a fluorescent dye derived from Rhodamine 6G (Rh6G) through a two-step synthesis. In the first step, Rh6G reacts with ethylenediamine to form an amine-functionalized intermediate (Rh6G-NH₂) via Schiff base condensation . Subsequent modification with trifluoroacetic acid yields the bis(trifluoroacetate) salt, enhancing solubility and stability in aqueous and organic solvents . The compound retains the xanthene core of Rh6G but introduces an ethylenediamine amide spacer, enabling covalent conjugation with biomolecules (e.g., proteins, nucleic acids) for applications in proteomics and fluorescence imaging .
Key properties include:
- Fluorescence: Excitation (λex) at 528 nm and emission (λem) at 553 nm in phosphate buffer (pH 3.0) .
- Quantum Yield: 0.66 in ethanol, attributed to solvent-induced ring-opening of the rhodamine lactam .
- Structure: Molecular formula C₂₈H₃₂N₄O₂·C₄H₂F₆O₄, with trifluoroacetate counterions improving solubility in polar solvents .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H34F6N4O6 |
|---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7) |
InChI Key |
GBBDSCJKOGANEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with ethylenediamine, followed by the addition of trifluoroacetic acid to form the bis (trifluoroacetate) salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and consistency .
Chemical Reactions Analysis
Amidation and Acylation Reactions
The compound’s ethylenediamine amide group enables participation in amidation and acylation reactions. These reactions are critical for modifying its structure to enhance solubility or conjugate with biomolecules.
Key Findings:
-
Amidation with Carboxylic Acids : The primary amine group reacts with activated carboxylic acids (e.g., using EDCI/DMF coupling agents) to form stable amide bonds .
-
Trifluoroacetate Deprotection : The trifluoroacetate counterions can be removed under basic conditions (e.g., aqueous NaOH), regenerating free amine groups for further functionalization .
Reaction Conditions Table:
Nucleophilic Substitution
The aminoethylamide side chain acts as a nucleophile, facilitating reactions with electrophilic agents:
Key Findings:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines, altering electronic properties.
-
Aryl Substitution : Participates in SNAr reactions with activated aryl fluorides under mild conditions .
Acid-Base Reactions
The compound exhibits pH-dependent behavior due to its tertiary amine and trifluoroacetate groups:
Key Findings:
-
Protonation at Low pH : The tertiary amine in the rhodamine core becomes protonated below pH 3.0, quenching fluorescence .
-
Deprotonation at High pH : Above pH 10, the trifluoroacetate groups dissociate, increasing solubility in polar solvents .
pH-Dependent Fluorescence Data:
| pH | Fluorescence Intensity (550 nm) | Solubility (mg/mL) |
|---|---|---|
| 3.0 | 100% (reference) | 15 (water) |
| 7.4 | 85% | 25 (PBS) |
| 10.0 | <5% | 50 (methanol) |
Metal Ion Interactions
The compound’s open-chain amide structure allows selective coordination with metal ions, particularly Fe³⁺, enabling applications in sensing:
Key Findings:
-
Fe³⁺ Recognition : Binds Fe³⁺ in HEPES/CH₃CN (2:3 v/v), inducing a fluorescence "turn-on" response at 550 nm .
-
Crystal Structure Insights : X-ray diffraction confirms Fe³⁺-induced structural reorganization of the rhodamine core, though Fe³⁺ itself is not directly coordinated in the crystal lattice .
Metal Selectivity Data:
| Metal Ion | Fluorescence Response | Detection Limit (M) |
|---|---|---|
| Fe³⁺ | Turn-on (550 nm) | 3.47 × 10⁻⁹ |
| Cu²⁺ | No response | N/A |
| Zn²⁺ | No response | N/A |
Photophysical Reactions
The compound undergoes excitation-dependent fluorescence changes:
-
Excitation at 528 nm induces emission at 553 nm in phosphate buffer (pH 3.0) .
-
Photobleaching Resistance : Stable under continuous illumination due to trifluoroacetate stabilization .
Comparative Reactivity with Analogues
The ethylenediamine amide group distinguishes its reactivity from other rhodamine derivatives:
Reactivity Comparison Table:
| Compound | Key Reactivity Difference |
|---|---|
| Rhodamine B | Lacks aminoethylamide; less nucleophilic |
| Tetramethylrhodamine | Higher photostability but limited metal sensing |
| N-(8-Amino-3,6-dioxaoctyl)Rh6G | Enhanced water solubility due to PEG-like chain |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO·2CHFO
- Molecular Weight : 684.63 g/mol
- Appearance : Light pink solid
- Solubility : Soluble in chloroform and water
- Fluorescence Characteristics :
- Excitation Wavelength : 528 nm
- Emission Wavelength : 553 nm in a 0.1 M phosphate buffer at pH 3.0
Fluorescent Labeling
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is primarily used for labeling proteins and nucleic acids in molecular biology. Its high fluorescence intensity and stability make it an excellent choice for various assays.
- Use Cases :
- Labeling of biomolecules for detection and quantification.
- Visualization of cellular components in live-cell imaging.
Imaging Techniques
This compound is extensively employed in fluorescence microscopy and imaging techniques due to its bright fluorescence and photostability.
- Applications :
- Cellular imaging to study protein localization.
- In vivo imaging for tracking cellular processes in model organisms.
Proteomics Research
In proteomics, Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) serves as a critical tool for studying protein interactions and functions.
- Case Studies :
- Interaction studies assessing binding affinities with various biomolecules.
- Optimization of assay conditions to enhance labeling efficiency.
Research Findings and Insights
Recent studies have demonstrated the effectiveness of Rhodamine derivatives, including Rhodamine 6G ethylenediamine amide bis (trifluoroacetate), in various applications:
- A study highlighted its use as a pro-fluorophore for serine proteases and caspases, where the compound's fluorescence increased significantly upon enzymatic cleavage, allowing for sensitive detection of enzymatic activity .
- Another investigation focused on synthesizing derivatives that can detect thiols, showcasing the versatility of Rhodamine compounds in biochemical assays .
Mechanism of Action
The mechanism of action of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) involves its ability to fluoresce when exposed to specific wavelengths of light. The compound interacts with molecular targets, such as proteins and nucleic acids, through non-covalent binding, allowing it to be used as a fluorescent label. The pathways involved include energy transfer processes that result in the emission of light, making it a valuable tool in various imaging and analytical techniques .
Comparison with Similar Compounds
Comparison with Similar Rhodamine Derivatives
Structural and Functional Modifications
Rhodamine derivatives are tailored by modifying the amino groups, spacer chains, and counterions. Key comparisons include:
*Estimated based on Rh6G core similarity.
Key Observations:
Spacer Length and Rigidity: Ethylenediamine provides a short, flexible spacer, enabling efficient conjugation without steric hindrance. In contrast, diaminoxylene (aromatic) or hexyl spacers alter molecular rigidity and interaction with target molecules .
Counterion Effects : Trifluoroacetate enhances aqueous solubility compared to perchlorate, which is preferred in organic phases. However, perchlorate derivatives exhibit higher quantum yields (ϕ = 0.95) due to reduced electron-withdrawing effects .
Self-Quenching: Ethylenediamine-linked dimers (e.g., TAMRA) show fluorescence quenching in aqueous buffers due to xanthene ring stacking (proximity ~0.9 nm), whereas monomeric amides like Rh6G ethylenediamine amide avoid this issue .
Photophysical Properties
- Solvent Sensitivity: Rh6G ethylenediamine amide exhibits solvent-dependent fluorescence. In ethanol, its quantum yield (0.66) surpasses aqueous systems due to lactam ring-opening, a trait shared with Rh6G perchlorate but absent in rigid dimers .
- Emission Wavelengths: Most Rh6G derivatives emit near 550–555 nm, but dimerization or conjugation with chromophores (e.g., coumarin in HMR hybrids) can redshift emission (e.g., HMR: ϕ = 0.72 in ethanol) .
Research Findings and Trends
Hybrid Systems : Coupling Rh6G ethylenediamine amide with coumarin (HMR) enhances Stokes shifts and NIR transparency, useful in multicolor imaging .
Functionalization Potential: The ethylenediamine spacer allows further derivatization (e.g., Schiff base formation for metal ion sensors) , a feature absent in hexyl or aromatic spacers.
Limitations: Aqueous quenching in dimeric systems limits their use in biological buffers, favoring monomeric amides for in vivo applications .
Biological Activity
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a synthetic compound derived from rhodamine dyes, known for their significant fluorescent properties. This compound has garnered attention in biological research due to its applications in fluorescence microscopy, imaging techniques, and various biological assays. The following sections detail its biological activity, synthesis, applications, and notable research findings.
Chemical Structure and Properties
- Molecular Formula : C34H39F6N5O6
- Molecular Weight : Approximately 727.7 g/mol
- Fluorescence Characteristics :
- Excitation Wavelength : ~528 nm
- Emission Wavelength : ~553 nm
The compound's structure includes a rhodamine moiety linked to an ethylenediamine unit, enhancing both solubility and reactivity in biological systems .
Biological Activity
The biological activity of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is primarily attributed to its fluorescent properties, which enable it to function effectively in various biological assays. Key areas of application include:
- Fluorescence Microscopy : Utilized for visualizing cellular structures and processes.
- Protein and Nucleic Acid Interactions : Studies have shown that this compound can interact with proteins and nucleic acids, making it a valuable tool for biochemical assays.
- Cell Imaging : It has been employed in live-cell imaging due to its favorable photostability and brightness .
Synthesis
The synthesis of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) generally involves standard organic synthesis techniques. The following steps are typically involved:
- Formation of the Amide Bond : Reaction between rhodamine 6G derivatives and ethylenediamine.
- Trifluoroacetate Modification : Introduction of trifluoroacetate groups to enhance solubility and stability.
- Purification : The final product is purified using chromatography methods to ensure high purity suitable for biological applications.
Research Findings
Recent studies have highlighted the potential of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) in various applications:
- Fluorescent Probes for Detection : Research indicates its utility as a fluorescent probe for detecting chemical warfare agents by quenching fluorescence under specific conditions .
- Bioanalytical Applications : The compound has been explored for bioanalytical applications involving photon-upconverting nanoparticles, enhancing the sensitivity of detection methods .
- Cancer Research : Its role in cancer therapy has been investigated, particularly in the development of targeted drug delivery systems using its fluorescent properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Rhodamine B | Similar xanthene core | Higher solubility in organic solvents |
| N,N-Diethylrhodamine B | Ethyl substitutions | Enhanced brightness but lower stability |
| Texas Red | Alternative fluorophore | Longer emission wavelength (615 nm) |
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) distinguishes itself through its unique combination of amino functionality and rhodamine structure, making it particularly suitable for sensitive biological studies .
Q & A
Basic: What is the synthetic pathway for Rhodamine 6G ethylenediamine amide bis (trifluoroacetate), and how is its purity validated?
The compound is synthesized via EDC/NHS-mediated conjugation. First, Rhodamine 6G is functionalized with ethylenediamine through amide bond formation. The trifluoroacetate counterion is introduced during purification. Key steps include:
- Reaction conditions : Use a 1:2 molar ratio of Rhodamine 6G to ethylenediamine in anhydrous DMF under nitrogen.
- Activation : EDC/NHS (1.5 equivalents) activates the carboxylic acid group of Rhodamine 6G.
- Validation : Purity is confirmed via HPLC (≥95%), H/C NMR (e.g., spirolactam ring closure at δ 65.9 ppm in C NMR), and mass spectrometry (expected [M+H] for CHNO·CHFO) .
Advanced: How can researchers optimize the conjugation efficiency of this compound with polypeptides for blood-brain barrier (BBB) penetration studies?
Optimization involves:
- Molar ratio screening : Test Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) : polypeptide ratios from 1:1 to 1:5 to balance labeling density and steric hindrance.
- Reaction time : Monitor conjugation via fluorescence quenching assays; typically, 12–24 hours at 4°C minimizes aggregation.
- Post-conjugation purification : Size-exclusion chromatography (SEC) or dialysis removes unreacted dye, critical for reducing background noise in BBB models .
Basic: What spectroscopic methods are used to confirm the structural integrity of this compound?
- Fluorescence spectroscopy : Confirm excitation/emission maxima (~525 nm/~555 nm in ethanol) and quantum yield (Φ ≥ 0.95).
- FT-IR : Validate amide bonds (N–H stretch at ~3300 cm, C=O at ~1650 cm) and trifluoroacetate (C–F at ~1200 cm).
- UV-Vis : Check for characteristic Rhodamine 6G absorption bands (e.g., 530 nm) .
Advanced: How do researchers resolve discrepancies in cellular uptake data when using this compound in multi-fluorophore imaging?
Discrepancies often arise from spectral overlap (e.g., with FITC or Cy3). Mitigation strategies include:
- Spectral unmixing : Use linear unmixing algorithms in confocal microscopy.
- Narrowband filters : Isolate emission with 10 nm bandpass filters.
- Control experiments : Validate specificity via knockout cell lines or competitive inhibition with unlabeled ligands .
Basic: What safety protocols are critical when handling Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to trifluoroacetate volatility.
- Waste disposal : Collect in halogenated solvent waste containers. Acute toxicity (H302) requires adherence to OSHA HCS guidelines .
Advanced: How does modifying the ethylenediamine linker length impact the compound’s photostability and subcellular localization?
Comparative studies with hexyl or cyclohexyl linkers reveal:
- Photostability : Ethylenediamine (C2 linker) reduces photobleaching by 20% vs. longer linkers due to restricted rotational freedom.
- Localization : The shorter linker enhances mitochondrial targeting (overlap with MitoTracker Red by ~85%), while longer linkers favor lysosomal accumulation .
Basic: What are the key applications of this compound in proteomics and super-resolution microscopy?
- Proteomics : Labeling lysine residues via NHS ester intermediates for tracking protein trafficking.
- PALM/STORM : Utilize its high photon output (~6000 photons/molecule) for nanoscale imaging of membrane receptors .
Advanced: What computational methods support the design of derivatives with enhanced two-photon absorption cross-sections?
- DFT calculations : Optimize HOMO-LUMO gaps using B3LYP/6-31G(d) basis sets.
- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. water) on fluorescence anisotropy.
- Validation : Compare predicted vs. experimental cross-sections (e.g., σ ≥ 50 GM at 800 nm) .
Basic: How is this compound used in metal ion sensing, and what are its selectivity challenges?
- Cu/Zn sensing : The ethylenediamine moiety chelates metals, inducing spirolactam ring opening and fluorescence enhancement (limit of detection: 10 nM).
- Selectivity : Interference from Fe is mitigated by adding 1 mM EDTA .
Advanced: What strategies improve the compound’s stability in aqueous buffers for longitudinal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
